4-Methyl-2-phenylphenol

Overview

Description

4-Methyl-2-phenylphenol , also known as thymol , is an organic compound with the chemical formula C<sub>13</sub>H<sub>10</sub>O. It belongs to the class of aromatic compounds and is structurally related to phenol. Thymol is naturally found in thyme oil and possesses distinct aromatic and antiseptic properties. Its pleasant herbal scent has led to its use in various applications, including pharmaceuticals, cosmetics, and food flavoring.

Synthesis Analysis

Thymol can be synthesized through several methods, including:

- Isomerization of m-cresol : Thymol can be obtained by isomerizing m-cresol (3-methylphenol) using acidic catalysts.

- Oxidation of 4-methyl-2-cyclohexen-1-one : Another route involves the oxidation of 4-methyl-2-cyclohexen-1-one, followed by cyclization to form thymol.

Molecular Structure Analysis

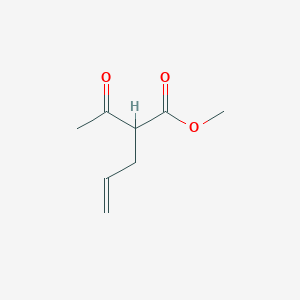

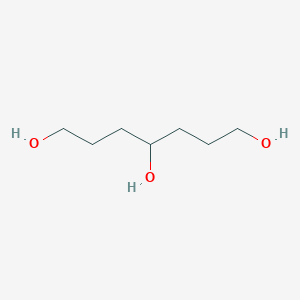

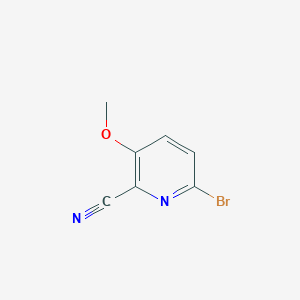

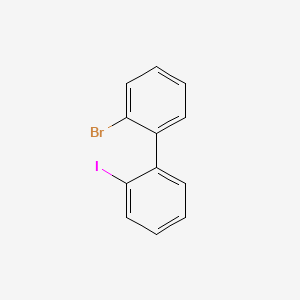

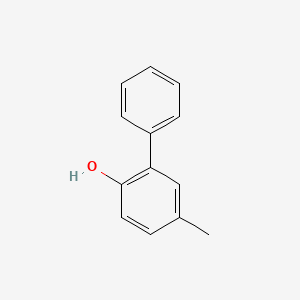

The molecular structure of thymol consists of a phenolic ring with a methyl group (CH<sub>3</sub>) at the 4-position and a phenyl group (C<sub>6</sub>H<sub>5</sub>) at the 2-position. The compound exhibits planar geometry due to resonance within the aromatic ring system.

Chemical Reactions Analysis

Thymol participates in various chemical reactions:

- Hydroxylation : The phenolic hydroxyl group can undergo hydroxylation reactions, leading to derivatives with additional hydroxyl groups.

- Esterification : Thymol reacts with carboxylic acids to form esters, which find applications in perfumery and flavoring.

- Halogenation : Halogens (e.g., chlorine or bromine) can substitute hydrogen atoms on the aromatic ring.

Physical And Chemical Properties Analysis

- Melting Point : Thymol melts at approximately 51°C.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Odor : Thymol has a characteristic aromatic odor reminiscent of thyme.

- Color : Typically colorless to pale yellow.

Safety And Hazards

- Toxicity : Thymol is generally considered safe when used in appropriate concentrations. However, excessive ingestion can cause gastrointestinal irritation.

- Skin Sensitization : Some individuals may experience skin sensitization upon direct contact.

- Environmental Impact : Thymol is biodegradable and poses minimal environmental risk.

Future Directions

Research on thymol continues to explore its potential applications in:

- Natural Preservatives : Due to its antimicrobial properties, thymol could serve as a natural preservative in food and cosmetics.

- Healthcare : Investigating thymol’s therapeutic effects, especially in wound healing and inflammation management.

properties

CAS RN |

39579-09-4 |

|---|---|

Product Name |

4-Methyl-2-phenylphenol |

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

4-methyl-2-phenylphenol |

InChI |

InChI=1S/C13H12O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9,14H,1H3 |

InChI Key |

VMMOWSARKBKLJM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=CC=C2 |

Other CAS RN |

39579-09-4 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.